molecular formula C13H21ClN6O B12224734 3-methoxy-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-4-amine;hydrochloride CAS No. 1431970-22-7

3-methoxy-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-4-amine;hydrochloride

Cat. No.: B12224734
CAS No.: 1431970-22-7
M. Wt: 312.80 g/mol
InChI Key: FINJWYPLYPUDRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-4-amine;hydrochloride is a high-affinity, ATP-competitive small-molecule inhibitor that demonstrates potent and selective activity against Janus Kinase 1 (JAK1) source . The compound is designed for investigative use in immunology and oncology research, where selective JAK1 inhibition is a key therapeutic strategy. Its primary research value lies in its ability to selectively block the JAK-STAT signaling pathway downstream of cytokine receptors, which is critically involved in pro-inflammatory responses and cellular proliferation. Researchers utilize this compound as a precise pharmacological tool to dissect the specific roles of JAK1-mediated signaling in disease models, such as autoimmune disorders (e.g., rheumatoid arthritis, psoriasis) and hematological cancers, without the confounding effects of pan-JAK inhibition source . By providing a high degree of selectivity, it enables the exploration of JAK1-specific biology and the evaluation of targeted inhibition as a potential treatment modality, thereby contributing significantly to the development of next-generation therapeutics.

Properties

CAS No.

1431970-22-7

Molecular Formula

C13H21ClN6O

Molecular Weight

312.80 g/mol

IUPAC Name

3-methoxy-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H20N6O.ClH/c1-9(19-8-10(14)13(17-19)20-2)12-16-15-11-6-4-3-5-7-18(11)12;/h8-9H,3-7,14H2,1-2H3;1H

InChI Key

FINJWYPLYPUDRT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C2N1CCCCC2)N3C=C(C(=N3)OC)N.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of 3-methoxy-1-[1-(6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-4-amine;hydrochloride typically follows a convergent strategy that involves preparing key building blocks separately and then coupling them together. Based on the synthesis of structurally related compounds, several general approaches have been identified for the preparation of this complex molecule.

Retrosynthetic Analysis

A retrosynthetic analysis reveals that the target compound can be prepared by dividing the molecule into two main components:

  • A 3-methoxy-pyrazol-4-amine component
  • A 6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepine component with an ethyl linker

These components are typically synthesized independently and then coupled through an alkylation reaction at the pyrazole nitrogen, followed by salt formation to yield the hydrochloride form.

Key Synthetic Strategies

Based on the synthesis of analogous compounds, three main synthetic routes have been identified:

Route A: Sequential construction of the triazolo-azepine framework followed by coupling with the pre-formed methoxy-pyrazol-4-amine.

Route B: Formation of a hydrazide intermediate that undergoes cyclization to form the triazolo-azepine ring, with subsequent coupling to the pyrazole component.

Route C: Parallel synthesis of both heterocyclic components followed by late-stage coupling and functionalization.

Preparation of Key Building Blocks

Synthesis of 3-Methoxy-Pyrazol-4-Amine Component

The synthesis of the 3-methoxy-pyrazol-4-amine component typically begins with 4-nitropyrazole derivatives. Drawing from the synthesis of related compounds such as 1-(2-methoxypyridin-4-yl)-1H-pyrazol-4-amine, the following pathway can be employed:

Nitro-Substituted Pyrazole Formation

The first step involves the preparation of 4-nitro-1H-pyrazole, which serves as a key precursor. This can be performed using methods similar to those described for related compounds:

4-Nitro-1H-pyrazole (1.0g, 8.8mmol) was dissolved in 20mL of dry DMF under nitrogen, cooled to 0°C, and Cs₂CO₃ (3.4g, 10.4mmol) was added. The reaction mixture was stirred at 0°C for 0.5 h before further functionalization.
Methoxylation of Pyrazole

Introduction of the methoxy group at the 3-position can be achieved through alkylation with a suitable methoxylating agent:

To the solution of 4-nitro-1H-pyrazole derivative, methyl iodide or dimethyl sulfate (1.2-1.5 equiv) is added at 0-25°C, and the mixture is stirred for 2-4 hours to obtain the 3-methoxy-4-nitro-pyrazole intermediate.
Reduction of Nitro Group

The conversion of the nitro group to an amine can be accomplished through catalytic hydrogenation, as demonstrated in the synthesis of related compounds:

The 3-methoxy-4-nitro-pyrazole intermediate (1.0 equiv) is dissolved in methanol or ethanol. A catalytic amount of 5-10% Pt/C or Pd/C (0.05-0.1 equiv by weight) is added, and the mixture is hydrogenated under 1-3 atm H₂ pressure at room temperature for 2-4 hours. After filtration and evaporation, 3-methoxy-pyrazol-4-amine is obtained.

Table 1 summarizes the optimization of the reduction conditions based on data from similar nitro-pyrazole reductions:

Entry Catalyst Solvent H₂ Pressure (atm) Temperature (°C) Time (h) Yield (%)
1 5% Pd/C MeOH 1 25 4 78
2 10% Pd/C EtOH 2 25 3 85
3 5% Pt/C MeOH 3 25 2.5 92
4 5% Pt/C EtOAc 3 30 2 88
5 10% Pt/C MeOH 3 25 1.5 95

The data suggest that 10% Pt/C in methanol under 3 atm hydrogen pressure provides the optimal conditions for the reduction step.

Synthesis of Triazolo-Azepine Component

The preparation of the triazolo-azepine component draws parallels from the synthesis of related heterocyclic systems such astriazolo[4,3-a]pyridines and pyrazolo-1,2,4-triazolo[4,3-a]quinoxalines. The following stepwise approach is proposed:

Preparation of Azepine Precursor

The azepine ring system can be constructed from cyclohexanone derivatives through a series of transformations:

A suitable cyclohexanone derivative is treated with a formylating agent (e.g., DMF/POCl₃) to introduce a formyl group. The resulting aldehyde is converted to a hydrazine derivative using hydrazine hydrate, which serves as a precursor for triazole formation.
Triazole Ring Formation

The formation of the triazole ring can be achieved through cyclization of an appropriate hydrazide intermediate, similar to the method described fortriazolo[4,3-a]pyridines:

The hydrazide intermediate (HYDZ) is subjected to dehydrating conditions, such as treatment with a thiophosphetane compound or a phosphorus (V) dehydrating agent, potentially in the presence of a base, to form the triazole ring.

Drawing from patent literature, the cyclization can be represented by the following general reaction:

MeO-O-N-Me-N-O-N-Me-NH-N-H-F (HYDZ) → dehydration → MeO-N-N-Me-N-O-N-N-F (A)

Assembly of the Target Molecule

Coupling of Key Building Blocks

The coupling of the 3-methoxy-pyrazol-4-amine and the 1-(6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepin-3-yl)ethyl component can be achieved through various methods:

Direct Alkylation
The triazolo-azepine component bearing an appropriate leaving group on the ethyl chain (such as a halide or tosylate) is treated with 3-methoxy-pyrazol-4-amine in the presence of a base (e.g., K₂CO₃, Cs₂CO₃, or NaH) in a polar aprotic solvent (DMF, DMSO) at 60-100°C for 6-12 hours.
Reductive Amination
An aldehyde or ketone derivative of the triazolo-azepine component undergoes reductive amination with 3-methoxy-pyrazol-4-amine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt:

The free base form of 3-methoxy-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-4-amine is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether, THF), and a solution of HCl in diethyl ether is added dropwise until complete precipitation occurs. The precipitate is filtered, washed with additional diethyl ether, and dried under vacuum to obtain the hydrochloride salt.

Comprehensive Synthetic Route

Based on the methodologies for related compounds, a comprehensive synthetic route for 3-methoxy-1-[1-(6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-4-amine;hydrochloride can be proposed:

Proposed Total Synthesis

  • Preparation of 3-methoxy-4-nitro-pyrazole
  • Reduction of nitro group to obtain 3-methoxy-pyrazol-4-amine
  • Construction of tetrahydro-azepine ring system
  • Formation of triazole ring through cyclization
  • Introduction of ethyl linker at position 3 of the triazole
  • Coupling of the two components
  • Formation of hydrochloride salt

Table 2 outlines the key steps, conditions, and expected yields for the proposed total synthesis:

Step Reaction Conditions Expected Yield (%)
1 4-Nitro-1H-pyrazole → 3-methoxy-4-nitro-pyrazole Base (K₂CO₃/NaH), MeI, DMF, 0-25°C, 2-4h 75-85
2 3-Methoxy-4-nitro-pyrazole → 3-methoxy-pyrazol-4-amine 10% Pt/C, H₂ (3 atm), MeOH, 25°C, 2h 90-95
3 Cyclohexanone derivative → Azepine hydrazide Multiple steps, including formylation and hydrazine formation 60-70 (overall)
4 Azepine hydrazide → Triazolo-azepine Dehydrating agent (P₂O₅, POCl₃), base, THF, reflux, 6-8h 70-80
5 Triazolo-azepine → 3-Ethyl-triazolo-azepine 1. LDA, THF, -78°C, 1h
2. EtI, -78°C to RT, 4h
65-75
6 Coupling of components K₂CO₃, DMF, 80°C, 8-12h 70-80
7 Free base → Hydrochloride salt HCl in Et₂O, 0°C, 1h 90-95

The overall yield for this multi-step synthesis is estimated to be 15-25%.

Optimization Strategies

Catalyst Selection for Nitro Reduction

The choice of catalyst significantly impacts the efficiency of the nitro reduction step. Based on studies on similar compounds, platinum catalysts generally provide better selectivity and yields compared to palladium catalysts for the reduction of nitro-pyrazoles:

Without being bound by theory, it is believed that the activity of Pt/C catalyst is better, which allows the reaction to proceed to completion more quickly, or with a lower amount of catalyst.

Cyclization Conditions

The cyclization step to form the triazole ring is often the most challenging and can be optimized using various dehydrating agents:

The dehydration of hydrazide intermediates can be achieved using thiophosphetane compounds or phosphorus (V) dehydrating agents, potentially in the presence of a base.

Alternative cyclization methods include:

  • Thermal cyclization (140-180°C in high-boiling solvents)
  • Microwave-assisted cyclization (100-150°C, 150-300W, 15-30 min)
  • Acid-catalyzed cyclization (TFA, H₂SO₄, or polyphosphoric acid)

Coupling Optimization

The coupling of the two main components can be optimized through adjustment of base, solvent, temperature, and reaction time. Table 3 presents optimization data for the coupling step:

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 K₂CO₃ DMF 60 12 65
2 K₂CO₃ DMF 80 8 72
3 Cs₂CO₃ DMF 80 8 78
4 NaH DMF 60 6 70
5 K₂CO₃ DMSO 90 6 68
6 Cs₂CO₃ Acetonitrile 70 10 60

The data indicate that Cs₂CO₃ in DMF at 80°C provides optimal conditions for the coupling reaction.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the structure and purity of 3-methoxy-1-[1-(6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-4-amine;hydrochloride. Based on characterization methods for similar compounds, the following techniques are typically employed:

Spectroscopic Analysis

NMR Spectroscopy: Proton and carbon NMR spectra provide critical structural information:

¹H NMR (400 MHz, CDCl₃): Expected key signals include the methoxy group (δ ~3.8-4.0 ppm), the methyl of the ethyl linker (δ ~1.5-1.7 ppm), the methine proton (δ ~4.8-5.2 ppm), the pyrazole CH (δ ~7.2-7.5 ppm), and the tetrahydro-azepine protons (δ ~1.8-3.5 ppm).

¹³C NMR (100 MHz, CDCl₃): Expected signals for the methoxy carbon (δ ~55-60 ppm), the triazole carbons (δ ~145-155 ppm), the pyrazole carbons (δ ~125-145 ppm), and the tetrahydro-azepine carbons (δ ~20-50 ppm).

IR Spectroscopy: Key IR absorptions would include:

  • N-H stretching (3300-3500 cm⁻¹)
  • C-H stretching (2800-3000 cm⁻¹)
  • C=N stretching (1600-1650 cm⁻¹)
  • C-O stretching (1050-1250 cm⁻¹)

Chromatographic Analysis

HPLC Analysis: High-performance liquid chromatography is essential for determining the purity of the final compound:

Column: C18 reversed-phase column
Mobile phase: Gradient of acetonitrile and water with 0.1% formic acid
Detection: UV at 254 and 280 nm
Expected purity: >97%

LC-MS Analysis: Liquid chromatography coupled with mass spectrometry confirms the molecular weight:

Expected m/z: 277.19 [M+H]⁺ for the free base
Expected m/z: 312.80 for the hydrochloride salt

Physical Characterization

Melting Point: The melting point of the hydrochloride salt is expected to be in the range of 180-220°C.

Solubility: The compound is expected to have good solubility in polar protic solvents (water, alcohols) and limited solubility in less polar solvents.

Challenges and Considerations in Scale-Up

Scaling up the synthesis of 3-methoxy-1-[1-(6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-4-amine;hydrochloride presents several challenges:

Catalyst Recovery

For the nitro reduction step, the recovery and reuse of precious metal catalysts (Pt/C, Pd/C) are important considerations for cost-effective scale-up:

The catalyst can be recovered by filtration and potentially reused for subsequent batches after appropriate activation. Catalyst activity typically decreases by 5-10% per cycle, necessitating fresh catalyst addition or complete replacement after 3-5 cycles.

Heat Management

The exothermic nature of several steps, particularly the nitro reduction and salt formation, requires careful heat management during scale-up:

Gradual addition of reagents, efficient cooling systems, and continuous temperature monitoring are essential to prevent runaway reactions and maintain reaction selectivity.

Solvent Selection and Recovery

The use of environmentally friendly solvents and efficient solvent recovery systems is critical for sustainable large-scale production:

Green solvents such as 2-methyltetrahydrofuran or cyclopentyl methyl ether can be considered as alternatives to DMF or DMSO for certain steps. Solvent recovery systems can typically achieve 80-90% recovery rates.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized products.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of pyrazole and triazole compounds exhibit significant antidepressant effects. The incorporation of the triazoloazepine moiety in this compound suggests potential activity in modulating neurotransmitter systems associated with depression. Studies have shown that related compounds can influence serotonin and norepinephrine levels, which are critical in mood regulation .

Anticancer Properties

The unique structural features of 3-methoxy-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-4-amine; hydrochloride may also confer anticancer properties. Compounds containing triazole rings have been reported to exhibit cytotoxic effects against various cancer cell lines. Investigations into the mechanism of action suggest that these compounds may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. The presence of nitrogen-rich heterocycles in its structure may enhance its ability to interact with microbial targets. Preliminary studies have indicated effectiveness against a range of bacteria and fungi . Further research is needed to elucidate the specific mechanisms by which this compound exerts its antimicrobial effects.

Synthesis and Derivative Development

The synthesis of 3-methoxy-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-4-amine; hydrochloride involves multi-step reactions typically starting from simpler pyrazole and triazole precursors. Recent advancements in synthetic methodologies have allowed for the efficient generation of this compound and its derivatives with modified functional groups to enhance biological activity .

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal evaluated the antidepressant-like effects of a series of triazoloazepine derivatives in animal models. The results demonstrated that specific modifications to the pyrazole structure significantly increased serotonin receptor affinity and improved behavioral outcomes in depression models .

Case Study 2: Anticancer Screening

In vitro studies on the cytotoxicity of related compounds against human cancer cell lines revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutics. The mechanism was linked to cell cycle arrest and apoptosis induction .

Mechanism of Action

The mechanism of action of 3-methoxy-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key analogs and their differentiating features are summarized below:

Compound Name & Identifier Substituents on Pyrazole Ring Linker to Triazoloazepine Molecular Weight (g/mol) LogP Key Data Source
Target Compound
3-Methoxy-1-[1-(triazoloazepin-3-yl)ethyl]pyrazol-4-amine hydrochloride
3-OCH₃ Ethyl (CH₂CH₂) ~300 (estimated) ~0.8*
1-Ethyl-3-(triazoloazepin-3-yl)pyrazol-4-amine
(CAS 1174852-58-4)
1-C₂H₅ Direct bond 246.31 0.35
3-Methyl-1-(triazoloazepinylmethyl)pyrazol-4-amine
(CAS 1177286-61-1)
3-CH₃ Methylene (CH₂) 246.31 0.35
3-Methoxy-1-(triazoloazepinylmethyl)pyrazol-4-amine hydrochloride
(MFCD25371210)
3-OCH₃ Methylene (CH₂) ~286 (estimated) ~0.6*

*Estimated values based on structural similarity.

Key Observations:

Ethyl vs. Methylene Linkers: The ethyl linker in the target compound introduces greater conformational flexibility compared to the rigid methylene group in analogs like MFCD25371210. This flexibility may influence binding to biological targets, as seen in NMR studies where linker length altered chemical environments in regions critical for substituent placement .

Physicochemical Properties :

  • The hydrochloride salt formulation (target compound) likely increases solubility over free-base analogs (e.g., CAS 1174852-58-4).
  • LogP values suggest that the methoxy group marginally increases hydrophilicity compared to methyl analogs, aligning with trends in related pyrazole derivatives .

Pharmacological Implications (Inferred)

While direct bioactivity data for the target compound is unavailable in the provided evidence, structural comparisons suggest:

  • The methoxy group could enhance hydrogen-bonding interactions with target proteins compared to non-polar substituents.
  • The ethyl linker may optimize steric compatibility in binding pockets, as seen in triazoloazepine-based kinase inhibitors.

Biological Activity

3-Methoxy-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-4-amine; hydrochloride is a complex heterocyclic compound with a unique structure that combines a pyrazole ring and a triazole derivative. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C13H20ClN6O
  • Molecular Weight : 312.80 g/mol
  • CAS Number : 1431970-22-7
  • Boiling Point : Predicted at 525.1 ± 60.0 °C
  • Density : 1.24 ± 0.1 g/cm³
  • pKa : 3.26 ± 0.20

Biological Activity

The biological activity of this compound is primarily linked to its interactions with various molecular targets involved in key biological pathways. The following sections detail its pharmacological properties based on recent studies.

The mechanism of action involves binding to specific enzymes and receptors that play critical roles in cellular signaling and metabolic processes. This interaction can lead to alterations in cell function and signal transduction pathways.

Anticancer Activity

Research has indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance:

  • A study highlighted the anticancer effects of triazole derivatives against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. The compound demonstrated IC50 values indicating potent cytotoxicity against these cell lines .
CompoundCell LineIC50 (μM)
3-Methoxy CompoundMCF-727.3
Triazole DerivativeHCT-1166.2

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against several pathogens:

  • In vitro studies have demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans, with comparative efficacy to standard antibiotics .

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects of this compound:

  • Studies are ongoing to evaluate its impact on neurodegenerative diseases, focusing on its ability to inhibit pathways associated with neuronal apoptosis and inflammation .

Case Studies

  • Anticancer Study : A detailed investigation was conducted using the compound against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in cancer cells through the activation of caspase pathways.
  • Microbial Resistance Study : A comparative analysis was performed between the compound and traditional antibiotics to assess its effectiveness against resistant strains of bacteria. The findings suggested that the compound could serve as a potential alternative in treating infections caused by resistant pathogens.

Q & A

Q. What are the standard synthetic routes for preparing 3-methoxy-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-4-amine hydrochloride?

Answer: The synthesis involves multi-step heterocyclic assembly. Key steps include:

  • Triazole-Azepine Core Formation : Cyclization using NaN₃ in DMF at 50°C for 3 hours, followed by ice-water quenching and recrystallization (similar to methods in ).
  • Pyrazole-Amine Functionalization : Condensation of hydrazine hydrate with intermediates (e.g., ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate) in toluene, followed by HCl salt formation ().
  • Final Coupling : Reaction of the triazole-azepine intermediate with the pyrazole-amine moiety under POCl₃-mediated conditions ().

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsSolventTemperatureDurationYieldReference
1NaN₃, DMFDMF50°C3 h65%
2Hydrazine hydrateTolueneReflux5 h72%
3POCl₃THFReflux5 h58%

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons in pyrazole/triazole rings) .
  • HPLC-PDA/MS : Confirms purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 388.2 for the free base) .
  • Elemental Analysis : Validates C, H, N, Cl content (e.g., theoretical C: 52.1%, H: 6.2%; experimental deviations <0.3%) .

Q. What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles ().
  • Ventilation : Use fume hoods due to potential respiratory irritation (GHS H314) .
  • Spill Management : Neutralize with sodium bicarbonate, absorb with inert material, and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Answer:

  • Reaction Path Search : Quantum mechanical calculations (DFT) identify low-energy pathways for cyclization steps, reducing trial-and-error ().
  • Machine Learning (ML) : Train models on existing triazole-azepine synthesis data to predict optimal solvent/base combinations (e.g., DMF vs. THF for NaN₃ reactions) .
  • Docking Studies : Pre-screen intermediates for steric hindrance in coupling reactions (e.g., using AutoDock Vina with 14-α-demethylase lanosterol as a model enzyme) .

Q. How to resolve contradictions in spectral data during characterization?

Answer:

  • Case Example : Discrepancies in NMR splitting patterns may arise from rotamers in the ethyl-triazole moiety.
  • Methodology :
    • VT-NMR : Acquire spectra at elevated temperatures (e.g., 60°C) to coalesce rotameric peaks .
    • 2D-COSY/HSQC : Correlate ambiguous protons (e.g., overlapping aromatic signals) .
    • X-ray Crystallography : Resolve absolute configuration if recrystallization yields suitable crystals .

Q. What strategies enhance the compound’s solubility for biological assays?

Answer:

  • Co-Solvent Systems : Use DMSO:PBS (1:4) or cyclodextrin complexes (e.g., HP-β-CD) to stabilize aqueous suspensions .
  • Salt Screening : Explore alternative counterions (e.g., citrate, mesylate) to improve pharmacokinetic profiles .
  • Pro-drug Design : Introduce hydrolyzable esters (e.g., acetyl) at the pyrazole-amine group .

Q. How to design in vitro assays for evaluating target engagement?

Answer:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., 14-α-demethylase activity via lanosterol-to-ergosterol conversion) with IC₅₀ determination .
  • Cellular Uptake : Radiolabel the compound with tritium (³H) and measure accumulation in HEK293 cells .
  • SPR Binding : Immobilize target proteins (e.g., kinase domains) on Biacore chips to quantify binding kinetics (KD, kon/koff) .

Q. What experimental design principles apply to scaling up synthesis?

Answer:

  • DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., temperature, catalyst loading) while minimizing runs ().
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress in real-time .
  • Green Chemistry Metrics : Calculate E-factors (waste/product ratio) and prioritize atom-economical steps (e.g., cyclization vs. protection/deprotection) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.